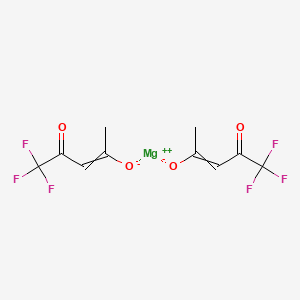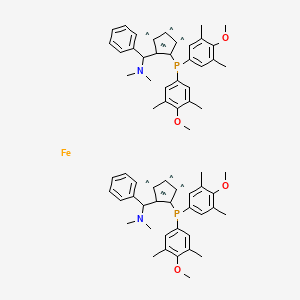
CID 129317686
Descripción general
Descripción
CID 129317686 is a chemical compound with the molecular formula C64H74FeN2O4P2 . It is a chiral ferrocenyl-based diphosphine ligand belonging to the Mandyphos family.
Synthesis Analysis
It may be used as a chiral ligand in the rhodium complex-catalyzed hydrogenation reaction, a key step during the synthesis of argatroban .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . Mass spectrometry allows for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using machine learning architectures based on the deep learning paradigm . These architectures can accurately predict a wide range of chemical reactions .
Aplicaciones Científicas De Investigación
Methodological Challenges in Child and Adolescent Development Studies
Research in child and adolescent development faces challenges in matching research goals with appropriate research designs. A study evaluated 100 publications from the Consortium on Individual Development (CID) and found mismatches between research goals and designs. Alternative techniques like unsupervised and supervised machine learning, directed acyclical graphs, Mendelian randomization, and target trials were suggested to bridge these gaps (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancing Programming Productivity in Scientific Software
The development of scientific research applications is challenging, often requiring significant effort and expertise. A discussion on scientific software frameworks highlights the need for modern tools that allow rapid assembly of applications from existing component libraries. This approach contrasts with the traditional method of writing scientific software from scratch, which is often less efficient (Appelbe, Moresi, Quenette, & Simter, 2007).
Chemically Induced Dimerization (CID) in Biological Studies
CID is used extensively in biological studies to control protein function with high precision and spatiotemporal resolution. It is primarily applied to dissect signal transductions and has been increasingly used for studying membrane and protein trafficking. This technique offers a valuable tool for understanding various biological processes (Voss, Klewer, & Wu, 2015).
Computing with Infinite Data (CID)
The CID project, involving about 20 international institutions, focuses on theoretical and applied aspects of computing with infinite objects, such as real numbers conceived as infinite sequences of digits. The project aims to generate efficient and verified software for engineering applications, offering a new perspective on computing with infinite data (Spreen, 2017).
Data Sharing Practices in Scientific Research
Data sharing is crucial for verification of results and extending research from prior results. However, barriers exist in the data sharing and preservation process, deeply rooted in the practices and culture of the research process and the researchers themselves. Addressing these barriers is key to improving data sharing and management in the scientific community (Tenopir et al., 2011).
Gaussian Process Emulation of Dynamic Computer Codes
Dynamic computer codes, representing time-evolving systems, pose challenges for uncertainty and sensitivity analyses due to their long run times. Gaussian process emulation offers an efficient statistical model for these codes, as demonstrated in a rainfall-runoff simulator, providing a novel approach to studying and predicting the behavior of complex systems (Conti, Gosling, Oakley, & O'Hagan, 2009).
Mecanismo De Acción
Mode of Action
. Generally, the mode of action refers to how a compound interacts with its target and the resulting changes that occur. This can involve binding to a specific site on the target, inhibiting its function, or enhancing its activity.
Biochemical Pathways
. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through several stages leads to a certain product, and enzymes, which are proteins, catalyze these reactions.
Pharmacokinetics
. Understanding the pharmacokinetics of a compound is crucial as it influences the dosage, route of administration, duration of action, and possible interactions with other substances.
Result of Action
. These effects could include changes in cellular processes, alterations in gene expression, or the triggering of specific signaling pathways.
Action Environment
. Environmental factors can significantly impact the effectiveness of a compound. These factors can include pH levels, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Propiedades
InChI |
InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJIDMKBSDYNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H74FeN2O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



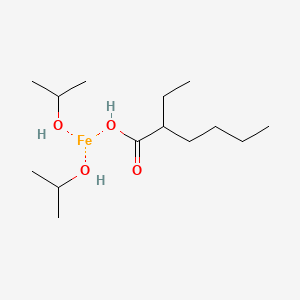




![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
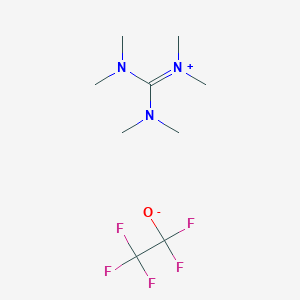
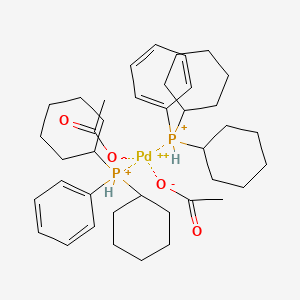
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)



